



# FL118: A Multi-Targeted Agent Redefining Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | FL118-14-Propanol |           |
| Cat. No.:            | B10861715         | Get Quote |

FL118, chemically known as 10,11-Methylenedioxy-20(S)-camptothecin, is a novel small molecule anti-cancer agent. While structurally similar to camptothecin analogs like irinotecan and topotecan, FL118 exhibits a distinct and superior mechanism of action, allowing it to overcome common drug resistance pathways and demonstrate potent efficacy in a wide range of preclinical cancer models.[1][2] This guide provides a detailed examination of the molecular targets of FL118, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Discovered through a high-throughput screening campaign using the survivin gene promoter as a biomarker, FL118 was initially identified as a potent survivin inhibitor.[3][4] However, subsequent research has revealed a more complex and powerful mechanism, identifying the oncoprotein DEAD-box helicase 5 (DDX5) as its primary, direct target.[5][6] By functioning as a "molecular glue," FL118 induces the dephosphorylation and subsequent proteasomal degradation of DDX5, leading to a cascade of downstream effects that cripple cancer cell survival and proliferation machinery.[7][8]

# The Primary Target: DDX5 (p68 RNA Helicase)

The central mechanism of FL118's action is its direct binding to and degradation of DDX5, an RNA helicase that acts as a master regulator of multiple oncogenic pathways.[6][9] DDX5 is overexpressed in many cancers and plays a critical role in gene transcription, RNA processing, and ribosome biogenesis, making it a pivotal target for cancer therapy.[6][7] FL118's ability to



induce DDX5 degradation effectively shuts down numerous downstream survival signals simultaneously.

Table 1: FL118 Direct Target Identification and Binding

| Parameter            | Method                                          | Finding                                                                                                         | Reference |
|----------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Direct Target        | FL118 Affinity Purification & Mass Spectrometry | DEAD-box helicase<br>5 (DDX5/p68) was<br>identified as the<br>direct binding<br>protein.                        | [9]       |
| Binding Confirmation | Isothermal Titration<br>Calorimetry (ITC)       | Confirmed direct,<br>high-affinity binding<br>between FL118 and<br>DDX5.                                        | [9]       |
| Functional Effect    | Western Blot after<br>FL118 Treatment           | Induces dephosphorylation of DDX5 on tyrosine residues, followed by its degradation via the proteasome pathway. | [9][10]   |

| Target Necessity | DDX5 Knockout (KO) Cell Lines | Pancreatic ductal adenocarcinoma (PDAC) cells with DDX5 KO are resistant to FL118 treatment. |[6][9] |

Caption: FL118 acts as a molecular glue to induce the degradation of its primary target, DDX5.

# Downstream Targets and Modulated Signaling Pathways

The degradation of the DDX5 master regulator initiates a widespread shutdown of key cancer survival proteins and pathways. FL118's efficacy is largely attributed to this multi-pronged attack on the cellular machinery that promotes apoptosis evasion, proliferation, and drug resistance.



## **Inhibition of Anti-Apoptotic Proteins**

FL118 potently suppresses the expression of key members of both the Inhibitor of Apoptosis (IAP) and the Bcl-2 families. This action lowers the threshold for apoptosis, making cancer cells more susceptible to cell death signals.[1][3] The inhibition of these targets by FL118 occurs independently of p53 status, a significant advantage for treating cancers with p53 mutations. [11][12]

Table 2: FL118-Mediated Inhibition of Key Survival Proteins



| Target<br>Protein | Protein<br>Family | Effect                                                       | Effective<br>Concentrati<br>on | Cancer<br>Types                                | Reference     |
|-------------------|-------------------|--------------------------------------------------------------|--------------------------------|------------------------------------------------|---------------|
| Survivin          | IAP               | Downregula tion of promoter activity and protein expression. | 0.1–10 nM                      | Colorectal,<br>Lung,<br>Pancreatic,<br>Ovarian | [1][3][4][13] |
| XIAP              | IAP               | Downregulati<br>on of protein<br>expression.                 | ~10 nM                         | Colorectal,<br>Pancreatic                      | [1][3][14]    |
| cIAP2             | IAP               | Downregulati<br>on of protein<br>expression.                 | ~10 nM                         | Colorectal,<br>Head & Neck                     | [1][3][15]    |
| Mcl-1             | Bcl-2             | Downregulati on of promoter activity and protein expression. | ~10 nM                         | Colorectal,<br>Pancreatic                      | [1][3][12]    |
| с-Мус             | Oncogene          | Downregulati<br>on via DDX5<br>degradation.                  | Not specified                  | Colorectal,<br>Pancreatic                      | [5][6]        |
| mutant Kras       | Oncogene          | Downregulati<br>on via DDX5<br>degradation.                  | Not specified                  | Pancreatic                                     | [5][16]       |
| CIP2A             | Oncoprotein       | Downregulati<br>on of mRNA<br>and protein<br>levels.         | Not specified                  | Colorectal                                     | [17]          |



| RAD51 | DNA Repair | Downregulation via Survivin suppression. | Not specified | Colorectal | [18] |

## **Induction of Pro-Apoptotic Proteins and Apoptosis**

Concurrently with the suppression of survival proteins, FL118 treatment leads to the upregulation of pro-apoptotic Bcl-2 family members and the activation of the caspase cascade, hallmarks of apoptosis.[1][3]

Table 3: Induction of Pro-Apoptotic Factors and Cellular Effects by FL118

| Factor/Effec<br>t | Class                        | Observatio<br>n                 | Effective<br>Concentrati<br>on | Cancer<br>Types           | Reference   |
|-------------------|------------------------------|---------------------------------|--------------------------------|---------------------------|-------------|
| Bax               | Pro-<br>Apoptotic<br>Protein | Increased expression.           | ~10 nM                         | Pancreatic,<br>Colorectal | [1][14][16] |
| Bim               | Pro-Apoptotic<br>Protein     | Increased expression.           | ~10 nM                         | Colorectal                | [1]         |
| Caspase-3         | Apoptosis<br>Marker          | Increased cleavage/acti vation. | 10 nM                          | Colorectal                | [3]         |
| PARP              | Apoptosis<br>Marker          | Increased cleavage.             | 1-10 nM                        | Colorectal,<br>Lung       | [3][10]     |

 $\mid$  G2/M Arrest  $\mid$  Cell Cycle  $\mid$  Arrests cells in the G2/M phase.  $\mid$  ~10 nM  $\mid$  Lung, Colorectal  $\mid$  [18]  $\mid$ 

Caption: FL118 induces apoptosis by inhibiting survival proteins and upregulating pro-apoptotic factors.

## **Modulation of Key Signaling Pathways**

FL118's influence extends to several critical cancer signaling networks:



- p53 Pathway: In cancer cells with wild-type p53, FL118 activates the p53 pathway, leading to p53/p21-dependent senescence.[11] This occurs partly through the degradation of MdmX, a negative regulator of p53.[19] Importantly, in p53-deficient tumors, FL118 remains highly effective by inducing p53-independent apoptosis, highlighting its versatile therapeutic potential.[11]
- CIP2A/PP2A Axis: FL118 downregulates the oncoprotein CIP2A (Cancerous inhibitor of protein phosphatase 2A).[17] The reduction in CIP2A relieves its inhibition on the tumor suppressor protein phosphatase 2A (PP2A), leading to increased PP2A activity and subsequent anti-proliferative and pro-apoptotic effects.[17]
- DNA Damage and Repair: Treatment with FL118 induces DNA damage, as indicated by increased levels of γH2AX.[14][18] It further cripples the cell's ability to recover by inhibiting the homologous recombination repair pathway through the downregulation of RAD51, an effect mediated by its suppression of survivin.[18]
- PI3K/AKT/mTOR Pathway: In ovarian cancer cells, FL118 has been shown to effectively
  inhibit the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell
  growth and proliferation.[10]

Caption: FL118 modulates the p53 and CIP2A/PP2A signaling pathways to halt cancer cell growth.

# Other Relevant Mechanisms Topoisomerase 1 (Top1) Inhibition

Although FL118 is a structural analog of camptothecins, which are known Top1 inhibitors, its anti-cancer efficacy is not primarily driven by Top1 inhibition.[1][20] FL118 inhibits cancer cell growth at nanomolar or even sub-nanomolar concentrations, whereas its inhibition of Top1 activity only occurs at much higher micromolar concentrations.[3][21] Furthermore, its effectiveness is independent of Top1 expression levels in tumors.[20][22] It is hypothesized that the weak Top1 inhibition may contribute to some of the hematopoietic side effects, similar to other camptothecins, rather than its therapeutic effect.[20][21]

### **Overcoming Drug Resistance**



A key therapeutic advantage of FL118 is its ability to bypass common mechanisms of chemotherapy resistance. Unlike irinotecan and topotecan, FL118 is not a substrate for the ABCG2 and MDR1 (P-gp) efflux pumps.[1][2] This means that cancer cells overexpressing these pumps, which would be resistant to other drugs, remain sensitive to FL118.[2]

# **Key Experimental Protocols**

The elucidation of FL118's targets and mechanisms involved a series of standard and advanced molecular biology techniques.

- Target Identification (Affinity Purification-Mass Spectrometry): To identify the direct binding target, FL118 was immobilized on agarose resin beads. These beads were used as bait to "pull down" binding proteins from cancer cell lysates. The captured proteins were then eluted and identified using mass spectrometry.[9]
- Western Blotting: This technique was used extensively to quantify changes in protein expression levels after FL118 treatment. Cells were treated with varying concentrations of FL118 for specific time periods, then lysed. Proteins were separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., DDX5, Survivin, Mcl-1, cleaved PARP).[3][9]
- Luciferase Reporter Assays: To determine if FL118 affects the transcription of target genes, reporter constructs were created where the promoter of a target gene (e.g., survivin) was linked to a luciferase gene. Cancer cells expressing this construct were treated with FL118, and the resulting luciferase activity (light emission) was measured. A decrease in light indicated that FL118 was inhibiting the promoter's activity.[3][13]
- Gene Silencing and Overexpression: To confirm the role of a specific target in FL118's action, its expression was either knocked down (using siRNA or shRNA) or forcibly overexpressed (using plasmids). For example, overexpressing Mcl-1 or survivin was shown to protect cancer cells from FL118-induced cell death, confirming they are critical downstream targets.[15] Knocking out DDX5 rendered cells resistant to FL118, confirming it as the essential upstream target.[9]
- Cell Viability (MTT) Assay: To measure the cytotoxic effects of FL118, cancer cells were plated and treated with a range of FL118 concentrations. After a set period (e.g., 72 hours),



MTT reagent was added, which is converted by living cells into a colored formazan product. The amount of color, measured by a spectrophotometer, is proportional to the number of viable cells.[3][13]

- Apoptosis and Cell Cycle Analysis (Flow Cytometry): To analyze apoptosis, treated cells
  were stained with Annexin V (which binds to early apoptotic cells) and Propidium Iodide (PI,
  which stains late apoptotic/necrotic cells) and analyzed by flow cytometry. For cell cycle
  analysis, cells were stained with a DNA-binding dye (like 7-AAD) to quantify the proportion of
  cells in each phase (G1, S, G2/M).[3]
- In Vivo Xenograft Models: To test efficacy in a living system, human cancer cells were implanted into immunocompromised mice. Once tumors were established, mice were treated with FL118 or control agents. Tumor volume was measured regularly to assess anti-tumor activity. These studies demonstrated FL118's superior ability to shrink and eliminate tumors compared to conventional chemotherapies.[3][12]

Caption: A typical experimental workflow used to validate a downstream target of FL118.

### Conclusion

FL118 represents a paradigm of a modern anti-cancer agent, characterized by a highly specific, multi-targeted mechanism of action. Its primary function as a molecular glue degrader of the DDX5 oncoprotein distinguishes it from conventional chemotherapies and other camptothecin analogs. By targeting DDX5, FL118 triggers the simultaneous collapse of numerous, often redundant, cancer survival pathways, including the potent inhibition of IAP and Bcl-2 family proteins, the modulation of the p53 and PP2A tumor suppressor pathways, and the disruption of DNA repair. This comprehensive attack, combined with its ability to circumvent major drug resistance mechanisms, underscores its significant potential as a next-generation therapeutic for a broad spectrum of malignancies. The ongoing clinical investigations will be crucial in translating these profound preclinical findings into effective treatments for patients. [23][24]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center Buffalo, NY [roswellpark.org]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, McI-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 12. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 16. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 17. FL118 inhibits viability and induces apoptosis of colorectal cancer cells via inactivating the CIP2A/PP2A axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-century.us [e-century.us]
- 22. researchgate.net [researchgate.net]
- 23. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 24. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 |
   Power | Power [withpower.com]
- To cite this document: BenchChem. [FL118: A Multi-Targeted Agent Redefining Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861715#fl118-targets-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com